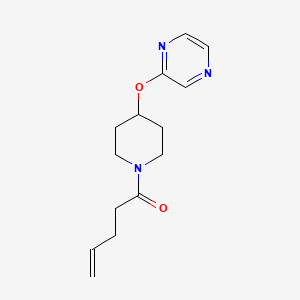

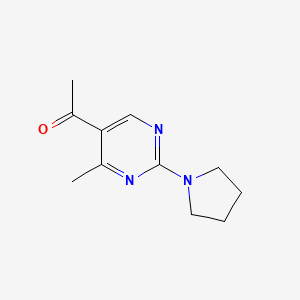

![molecular formula C20H22N2O7 B2618683 7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid CAS No. 2169266-69-5](/img/structure/B2618683.png)

7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid” is a derivative of pomalidomide . Pomalidomide is a third-generation immunomodulatory drug (IMiD) developed by Celgene of USA . It enhances the immune response mediated by T cells and NK cells, inhibits the production of monocyte proinflammatory cytokines, and induces apoptosis of cancer cells .

Synthesis Analysis

The compound can be synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . The synthesis involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis

The molecular structure of the compound was confirmed by 1H NMR and 13C NMR . The 1H NMR spectrum showed peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum also showed peaks at different chemical shifts, indicating the presence of various types of carbon atoms .Chemical Reactions Analysis

The compound is involved in several step reactions of substitution, click reaction, and addition reaction during its synthesis . The detailed operation involves the reaction of 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindoline-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) to form an intermediate compound . This intermediate compound then reacts with 3-ethynylaniline or 4-ethynylaniline to form the final compound .Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.27 . It is a solid at room temperature and should be stored at 2-8°C in an inert atmosphere . The compound is slightly soluble in dichloromethane and dimethyl sulfoxide (DMSO) .科学的研究の応用

Understanding Thalidomide Chirality in Biological Processes

Thalidomide is known for its notorious history of causing limb malformations in the late 1950s . However, it has once again attracted clinical interest due to its unique pharmacological action against a number of intractable diseases, such as leprosy, human immunodeficiency virus replication in acquired immune deficiency syndrome, and cancer . The study of Thalidomide Chirality in Biological Processes helps to understand the “thalidomide paradox” through the in-vivo self-disproportionation of enantiomers .

Thalidomide as a Treatment for Cancer and Inflammatory Diseases

Despite its history as a human teratogen, thalidomide is emerging as a treatment for cancer and inflammatory diseases . The evolution of its clinical application underscores the need to understand the molecular pharmacology of a compound’s activity, including associated toxicities .

Biological Effects, Therapeutic Applications, and Safety Profile of Thalidomide

Thalidomide and its derivatives have been studied for their biological effects, therapeutic applications, and safety profile . These studies help to understand the potential of thalidomide in treating various diseases and conditions.

Synthesis of Novel Pomalidomide Linked with Diphenylcarbamide Derivatives

Based on 2- (2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized . Some of these compounds are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .

Preparation of Substituted 2-(2,6-Dioxopiperidin-3-yl)isoindolines

The preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindolines is useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF .

Thalidomide as a Sedative and Antiemetic

Thalidomide was originally synthesized in 1954 and prescribed as a sedative, tranquilizer, and antiemetic for morning sickness . Despite its tragic history, it has found new applications in the medical field.

作用機序

Target of Action

The primary target of 7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid, also known as Thalidomide-O-C6-COOH, is a component of the E3 ubiquitin ligase complex known as cereblon . Cereblon plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

Thalidomide-O-C6-COOH interacts with its target, cereblon, by binding to it . This binding leads to the selective degradation of specific transcription factors, namely IKZF3 and IKZF1 . The degradation of these transcription factors is a key aspect of the compound’s mode of action .

Biochemical Pathways

The interaction of Thalidomide-O-C6-COOH with cereblon affects several biochemical pathways. It modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokines . This modulation can lead to immunosuppressive and anti-angiogenic activity .

Pharmacokinetics

It is known that thalidomide, a related compound, exhibits absorption rate-limited pharmacokinetics This suggests that Thalidomide-O-C6-COOH may have similar properties

Result of Action

The molecular and cellular effects of Thalidomide-O-C6-COOH’s action are primarily related to its immunosuppressive and anti-angiogenic activity . By degrading specific transcription factors and modulating the release of inflammatory mediators, Thalidomide-O-C6-COOH can suppress immune responses and inhibit the formation of new blood vessels .

Action Environment

The action, efficacy, and stability of Thalidomide-O-C6-COOH can be influenced by various environmental factors. For example, the pH of the body fluids can affect the compound’s stability and activity Additionally, factors such as the presence of other medications, the individual’s health status, and genetic factors can also influence the compound’s action and efficacy

Safety and Hazards

特性

IUPAC Name |

7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7/c23-15-10-9-13(18(26)21-15)22-19(27)12-6-5-7-14(17(12)20(22)28)29-11-4-2-1-3-8-16(24)25/h5-7,13H,1-4,8-11H2,(H,24,25)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATNDOUDCIVVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thalidomide-O-C6-COOH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

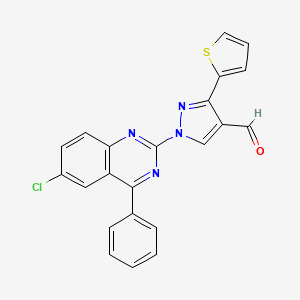

![methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-3-carboxylate](/img/structure/B2618602.png)

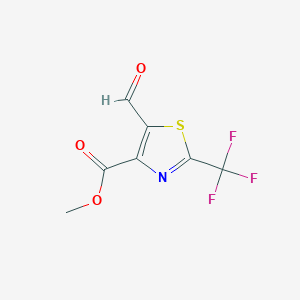

![2-Amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2618605.png)

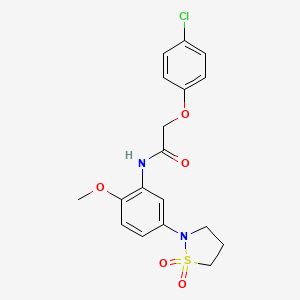

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2618606.png)

![N-(2-methoxy-5-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2618607.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2618613.png)

![3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2618617.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2618619.png)

![N-[[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2618621.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2618622.png)